

An In-Depth Technical Guide to CH₂COOH-PEG12-CH₂COOH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH₂COOH-peg12-CH₂COOH

Cat. No.: B12422686

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker, **CH₂COOH-PEG12-CH₂COOH**. It details its physicochemical properties, synthesis, and applications, with a focus on its role in bioconjugation and drug delivery systems.

Core Physicochemical Properties

CH₂COOH-PEG12-CH₂COOH, systematically named 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontanedioic acid, is a polyethylene glycol (PEG)-based linker featuring twelve repeating ethylene glycol units.^[1] This structure is terminated at both ends by carboxymethyl groups, providing reactive sites for conjugation. The PEG backbone imparts hydrophilicity, which can enhance the solubility and biocompatibility of conjugated molecules.^[2] ^[3]

The key quantitative properties of this molecule are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₅₄ O ₁₇	[1] [4]
Molecular Weight	662.72 g/mol	[1] [4]
Exact Mass	662.3400 Da	[1]
Purity	>98% (Typical)	[1]
Appearance	To be determined (Often a solid at room temperature)	[1]

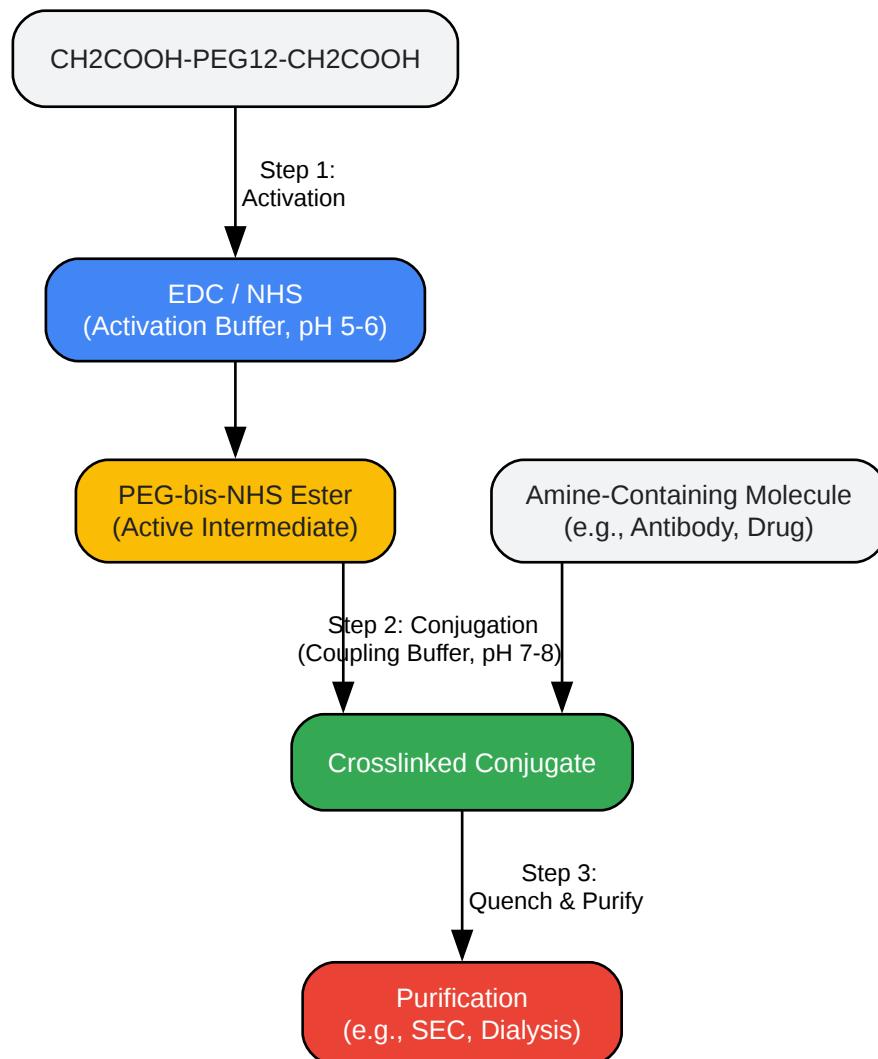
Note: The molecular weight may vary slightly between batches due to the nature of polymers.

Synthesis and Purification

The synthesis of dicarboxylic acid-terminated PEGs can be achieved through several methods, including:

- **Carboxymethylation of PEG-diol:** A common method involves the reaction of a PEG diol (HO-PEG12-OH) with a protected haloacetic acid, such as t-butyl bromoacetate, in the presence of a base. The protecting groups are subsequently removed using an acid, like trifluoroacetic acid, to yield the final dicarboxylic acid product.[\[5\]](#) This method offers high purity, often exceeding 99%.[\[5\]](#)
- **Direct Oxidation of PEG-diol:** Another approach is the direct oxidation of the terminal primary alcohol groups of a PEG diol to carboxylic acids.[\[6\]](#)[\[7\]](#) This can be performed using various oxidizing agents, and reaction conditions such as temperature and pressure can be optimized to achieve high yields.[\[7\]](#)

Purification of the final product is critical to remove unreacted starting materials and byproducts. Common techniques include recrystallization, precipitation, and chromatography.[\[5\]](#) The purity is typically verified using analytical methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.[\[4\]](#)


Applications in Research and Drug Development

Bifunctional PEG linkers are essential tools in biotechnology and pharmaceutical development.

[8] The dual carboxylic acid functionalities of **CH₂COOH-PEG12-CH₂COOH** make it an ideal homobifunctional crosslinker for various applications.

- Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in ADCs to connect a cytotoxic drug to a monoclonal antibody.[2][9] The PEG chain can improve the ADC's pharmacokinetic properties by increasing solubility, extending circulation half-life, and reducing immunogenicity.[2][9][10] The terminal carboxyl groups can be activated to react with amine groups on antibodies or drug payloads.
- PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[11]
- Hydrogel Formation: The two carboxylic acid ends can participate in crosslinking reactions to form hydrogels, which are used in drug delivery, tissue engineering, and as biomaterials.[2]
- Surface Modification: PEGylating surfaces of nanoparticles or medical devices with this linker can significantly reduce non-specific protein binding, enhancing their biocompatibility in biological systems.[12]

The logical workflow for utilizing this linker in a bioconjugation reaction is depicted below.

H₂N-Protein[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. purepeg.com [purepeg.com]
- 4. 2669737-17-9|CH2COOH-PEG12-CH2COOH|BLD Pharm [bldpharm.com]
- 5. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US4256916A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 10. mdpi.com [mdpi.com]
- 11. peg.bocsci.com [peg.bocsci.com]
- 12. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to CH2COOH-PEG12-CH2COOH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12422686#ch2cooh-peg12-ch2cooh-molecular-weight\]](https://www.benchchem.com/product/b12422686#ch2cooh-peg12-ch2cooh-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com